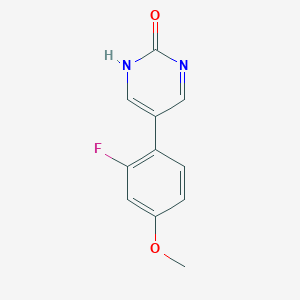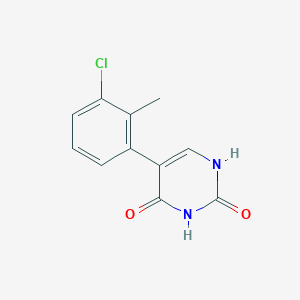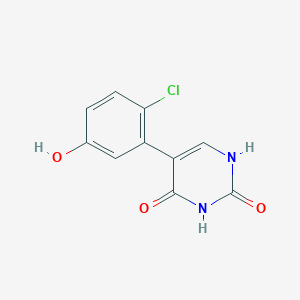
5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95%
Übersicht
Beschreibung
5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% (5-CMPH-2-H) is an organic compound belonging to the class of pyrimidines. It is an important intermediate in the synthesis of a variety of organic chemicals, including pharmaceuticals, dyes, and other compounds. 5-CMPH-2-H is a white crystalline solid with a melting point of 134-136°C. It is soluble in organic solvents such as ethanol and methanol.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% involves the reaction of 4-chloro-2-methylbenzaldehyde with ethyl acetoacetate to form 5-(4-chloro-2-methylphenyl)-3-methyl-4,5-dihydropyrazole-1-carboxylate, which is then cyclized with ammonium acetate to form the target compound.
Starting Materials
4-chloro-2-methylbenzaldehyde, ethyl acetoacetate, ammonium acetate
Reaction
Step 1: 4-chloro-2-methylbenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-(4-chloro-2-methylphenyl)-3-methyl-4,5-dihydropyrazole-1-carboxylate., Step 2: The resulting intermediate is then cyclized with ammonium acetate in the presence of a catalyst such as copper(II) acetate to form 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine., Step 3: The product is purified by recrystallization to obtain 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95%.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% has a wide range of scientific research applications. It is used as a starting material in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in the synthesis of pyrimidine derivatives, which have potential applications in the treatment of a variety of diseases. In addition, 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of a variety of catalysts and ligands, which are important for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% is not well understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. It is also believed to be involved in the formation of hydrogen bonds between molecules, which can lead to the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% are not well understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can lead to the formation of new compounds. It is also believed to be involved in the formation of hydrogen bonds between molecules, which can lead to the formation of new compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% in lab experiments include its high purity, low cost, and easy availability. Its low toxicity makes it a safe reagent for use in the laboratory. However, its high reactivity can lead to unwanted side reactions, and its low solubility in water can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
For research on 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, further research is needed to understand its mechanism of action and to develop new methods for its synthesis. Finally, research is needed to explore the potential applications of 5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine, 95% in the development of new catalysts and ligands.
Eigenschaften
IUPAC Name |
5-(4-chloro-2-methylphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-4-9(12)2-3-10(7)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAKAVORGFLKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CNC(=O)N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686827 | |
| Record name | 5-(4-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111108-75-8 | |
| Record name | 5-(4-Chloro-2-methylphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111108-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chloro-2-methylphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















